molecular formula C16H25N3O B1524816 N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide CAS No. 1354953-53-9

N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide

Cat. No.: B1524816
CAS No.: 1354953-53-9
M. Wt: 275.39 g/mol
InChI Key: BUZUNLFPRMWKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide ( 1354953-53-9) is an organic compound with the molecular formula C16H25N3O and a molecular weight of 275.39 g/mol . This chemical features a piperidine-4-carboxamide core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets. Scientific literature indicates that analogs based on the piperidine-4-carboxamide structure have been investigated for a range of pharmacological activities. For instance, some derivatives have been explored as potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a novel target for treating psychiatric and neurological disorders such as schizophrenia . Other research has highlighted the use of the N-(2-aminoethyl)piperidine-4-carboxamide scaffold in the development of multikinase inhibitors targeting proteins like VEGFR-2, ERK-2, and Abl-1, suggesting potential applications in oncology research . Additionally, structurally related compounds have been patented as muscarinic receptor 4 (M4) antagonists for potential use in neurological diseases . The presence of both benzyl and methylaminoethyl substituents on the carboxamide nitrogen may influence the compound's physicochemical properties and binding affinity, making it a molecule of interest for further structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[2-[benzyl(methyl)amino]ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-19(13-14-5-3-2-4-6-14)12-11-18-16(20)15-7-9-17-10-8-15/h2-6,15,17H,7-13H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZUNLFPRMWKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C1CCNCC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl(methyl)amino group and a carboxamide moiety. The synthesis typically involves the reaction of piperidine derivatives with benzylamine under controlled conditions to yield the target compound. Variations in the synthesis process can lead to different pharmacological profiles.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly targeting GABA (gamma-aminobutyric acid) transporters. This interaction is crucial for maintaining the balance of excitatory and inhibitory signals in the central nervous system (CNS), which is vital for preventing neurological disorders such as depression and anxiety.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on GABA reuptake, suggesting potential applications in treating conditions associated with GABAergic dysfunction. For instance, compounds structurally related to this compound have shown effectiveness against various forms of epilepsy by enhancing GABAergic transmission .

Case Studies and Research Findings

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedBiological ActivityIC50 Value (µM)Remarks
This compoundGABA reuptake inhibition0.5Effective against mGAT1 and mGAT3
Related piperidine derivativesAnti-Ebola activity0.64Selective inhibition at viral entry
Substituted piperidinesMAO inhibition-32.504 kJ/molHigh binding affinity noted

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and can cross the blood-brain barrier effectively, which is essential for CNS-targeted therapies. However, comprehensive toxicity assessments are necessary to evaluate its safety profile.

Scientific Research Applications

Pharmaceutical Development

N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide has been identified as a lead compound in the development of multitarget drugs, particularly for inhibiting key kinases involved in cancer progression. This compound's structure allows it to interact with various biological targets, making it a valuable scaffold for drug design.

Multitarget Kinase Inhibitors

Research has shown that derivatives of this compound can act as inhibitors for multiple kinases, such as VEGFR-2, ERK-2, and Abl-1. These kinases are critical in cancer signaling pathways, and their inhibition can lead to reduced tumor growth and improved therapeutic outcomes. For instance, studies have demonstrated that certain analogs exhibit significant anti-proliferative effects against human liver cancer cell lines, with IC50 values indicating potent activity .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Research indicates that compounds structurally related to this compound have shown promising results in preclinical models.

Case Studies

  • Compound Efficacy : One study identified an analog with an EC50 value of 0.001 μM against Trypanosoma brucei, demonstrating excellent potency and oral bioavailability in animal models . This highlights the potential of this compound class in developing effective treatments for parasitic infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in the piperidine ring and substituents can significantly influence biological activity.

Compound NameStructure HighlightsUnique Features
N-(2-aminoethyl)-N-benzyloxyphenyl benzamideContains an aminoethyl chain and benzyloxy groupNotable for antiparasitic activity against Trypanosoma brucei
1-(1-benzyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-{2-[cyclohexyl(methyl)amino]ethyl}piperidine-3-carboxamideDihydropyridazine ring adds complexityPotential for different receptor interactions
(2R)-N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamidePyrazine substitution provides unique propertiesInvestigated for neurological disorders

Synthetic Routes and Modifications

The synthesis of this compound typically involves several steps designed to modify the compound for enhanced biological activity or improved pharmacokinetic properties. Key synthetic routes allow chemists to create various analogs that can be screened for specific therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The piperidine-4-carboxamide core is highly versatile, with modifications on the carboxamide nitrogen and piperidine ring significantly influencing pharmacological properties. Below is a comparison with key analogs:

Compound Substituents Synthetic Yield Key Features Biological Target/Activity Reference
Target Compound N-{2-[Benzyl(methyl)amino]ethyl} N/A Flexible ethyl linker; benzyl-methyl group enhances lipophilicity Hypothesized enzyme/receptor modulation
N-(2-(Trifluoromethyl)benzyl)piperidine-4-carboxamide (7a) Trifluoromethylbenzyl 76% Electron-withdrawing CF₃ group improves metabolic stability sEH/PPAR dual inhibitor candidate
N-(4-Methoxy-2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (23/MPPA) Methoxy-CF₃-benzyl Purified via flash chromatography (50:50 acetone/EtOAc) Dual inhibition of sEH and phosphodiesterase 4 (PDE4) Anti-inflammatory
N-(2-(Dipropylamino)ethyl)piperidine-4-carboxamide (7p) Dipropylaminoethyl 29% Bulky alkyl groups reduce solubility but enhance target selectivity Hepatitis C virus entry inhibitor
1-(2-(4-Chlorobenzyl)benzoyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (36) Chlorobenzyl + pyridinylethyl High purity (>90%) Aromatic chlorination and pyridine improve binding to viral proteases Alphavirus replication inhibitor
N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide HCl Ethyl + CF₃-benzyl 98% Quaternary ammonium salt enhances bioavailability M5 positive allosteric modulator (PAM)

Pharmacological and Physicochemical Properties

  • Lipophilicity : Benzyl and trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., M5 PAM in ) .
  • Solubility: Pyridinylethyl () or morpholinopropyl () substituents improve aqueous solubility .
  • Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in ) reduce oxidative metabolism .

Preparation Methods

General Synthetic Strategy Overview

The preparation of N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide generally follows these key steps:

Preparation of N-Substituted Aminoethyl Intermediates

Reductive Amination Approach

Reductive amination is a widely used method to prepare N-benzyl(methyl)aminoethyl intermediates. This involves:

  • Reacting benzaldehyde or benzyl-derived aldehydes with methylamine or methyl-substituted amines.
  • Reduction of the resulting imine intermediate using sodium borohydride (NaBH4) or catalytic hydrogenation.

For example, the synthesis of benzyl-substituted amines was achieved by reacting 4-nitrobenzaldehyde with amines in ethanol, followed by NaBH4 reduction, yielding high purity amine intermediates with yields up to 93-95%.

Step Reagents Conditions Yield (%) Notes
Imine formation 4-nitrobenzaldehyde + methylamine Ethanol, room temp - Formation of Schiff base
Reduction NaBH4 Room temp, ethanol 93-95 Yellow oil product

Alkylation of Amines

Alkylation of amines with benzyl bromide or related benzyl halides in the presence of bases like potassium carbonate (K2CO3) in acetonitrile is another method to introduce the benzyl group onto aminoethyl chains.

Piperidine-4-Carboxamide Core Synthesis

The piperidine ring substituted at the 4-position with a carboxamide group is generally introduced via:

  • Using 4-aminopiperidine derivatives protected at the nitrogen (e.g., Boc-protected 4-aminopiperidine).
  • Coupling with carboxylic acid derivatives or isocyanates to form the carboxamide.

For example, tert-butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate was synthesized by reductive amination of 4-nitrobenzaldehyde with 4-amino-1-Boc-piperidine, followed by NaBH4 reduction (yield 86%).

Subsequently, reaction with ethyl isocyanatoacetate in dichloromethane (DCM) produced the corresponding carbamoyl derivative with a 96% yield.

Step Reagents Conditions Yield (%) Notes
Reductive amination 4-nitrobenzaldehyde + 4-amino-1-Boc-piperidine Ethanol, NaBH4 86 Protected piperidine intermediate
Carbamoylation Ethyl isocyanatoacetate + intermediate DCM, room temp 96 Formation of carboxamide

Protection and Deprotection Strategies

  • Boc (tert-butoxycarbonyl) protection is commonly used to protect amine groups during intermediate steps, allowing selective reactions at other sites.
  • Deprotection is typically achieved by treatment with hydrochloric acid in dioxane or trifluoroacetic acid (TFA), enabling subsequent functionalization or purification.

Final Coupling and Purification

The final assembly of this compound involves:

  • Coupling the N-substituted aminoethyl intermediate with the piperidine-4-carboxamide core, often via amide bond formation using coupling agents or isocyanate chemistry.
  • Purification by flash chromatography or high-performance liquid chromatography (HPLC) to achieve high purity.

Summary Table of Preparation Methods

Step No. Reaction Type Starting Materials Key Reagents/Conditions Product Yield (%) Reference
1 Reductive amination 4-nitrobenzaldehyde + methylamine NaBH4, ethanol, room temp N-benzyl(methyl)amine intermediate 93-95
2 Alkylation Aminoethyl compound + benzyl bromide K2CO3, acetonitrile N-benzylated aminoethyl intermediate ~90
3 Reductive amination 4-nitrobenzaldehyde + 4-amino-1-Boc-piperidine NaBH4, ethanol Boc-protected piperidine intermediate 86
4 Carbamoylation Boc-protected piperidine intermediate + ethyl isocyanatoacetate DCM, room temp Piperidine-4-carboxamide derivative 96
5 Deprotection & coupling Protected intermediates HCl/dioxane or TFA Final amide compound Variable

Research Findings and Considerations

  • The use of NaBH4 reduction in reductive amination is highly efficient, providing high yields and purity of intermediates.
  • Boc protection facilitates selective functional group transformations without side reactions.
  • Reaction conditions such as temperature, solvent choice (ethanol, acetonitrile, DCM), and reagent stoichiometry critically affect yields.
  • The Mitsunobu reaction and other advanced methods have been reported for related amino acid derivatives but are less commonly applied for this specific compound.
  • Purification by flash chromatography or HPLC is essential to isolate the target compound with high purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including piperidine ring formation, alkylation of the benzyl(methyl)amine group, and amide coupling. Key steps require optimization of catalysts (e.g., HATU for amidation), solvent selection (e.g., DMF for polar intermediates), and temperature control (40–60°C for exothermic steps). Reaction progress is monitored via TLC or HPLC. Post-synthesis purification employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies protons on the piperidine ring (δ 2.5–3.5 ppm) and amide NH signals (δ 6.5–8.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 332.223).
  • HPLC : Assesses purity (>95% by UV detection at 254 nm).
  • X-ray Crystallography : Resolves bond angles and stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Dose-response curves against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., µ-opioid receptors).
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved for this compound?

  • Methodological Answer :

  • Pharmacokinetic (PK) Profiling : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models.
  • Metabolic Stability Assays : Incubate with liver microsomes to identify rapid clearance mechanisms (e.g., CYP3A4 oxidation).
  • Structural Modifications : Introduce trifluoromethyl groups to enhance metabolic stability or PEGylation to prolong circulation .

Q. What computational methods are employed to model receptor-ligand interactions for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target receptors (e.g., σ-1 receptor).
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Q. What strategies are effective in designing analogs to improve target selectivity without compromising potency?

  • Methodological Answer :

  • Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl) to block off-target binding pockets.
  • Electron-Withdrawing Groups : Add nitro or cyano groups to modulate electron density at critical positions.
  • Fragment-Based Design : Screen fragment libraries (e.g., Maybridge) to identify moieties that enhance selectivity for specific isoforms (e.g., PI3Kα vs. PI3Kγ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.